molecular formula C14H20N2 B1679367 N,N-Diethyltryptamine CAS No. 61-51-8

N,N-Diethyltryptamine

Cat. No.: B1679367
CAS No.: 61-51-8
M. Wt: 216.32 g/mol
InChI Key: LSSUMOWDTKZHHT-UHFFFAOYSA-N

Description

N,N-Diethyltryptamine (DET) is a synthetic psychedelic tryptamine derivative with the molecular formula C₁₄H₂₀N₂ and a molecular weight of 216.328 g/mol . Structurally, it consists of a tryptamine backbone (indole ring + ethylamine side chain) substituted with two ethyl groups at the terminal amine (N,N-diethyl). DET was first synthesized in the mid-20th century and studied for its psychotropic effects, which include visual hallucinations, altered perception, and emotional intensification . Early human studies by Szara (1961) demonstrated its ability to induce behavioral disturbances at doses of ~50–100 mg , and animal models have shown its activity at serotonin receptors, particularly 5-HT₂A, which mediates its hallucinogenic effects .

Preparation Methods

Diethyltryptamine can be synthesized through various chemical routes. One common method involves the alkylation of tryptamine with diethylamine. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours .

Industrial production methods for diethyltryptamine are not well-documented due to its classification as a controlled substance in many countries

Chemical Reactions Analysis

Diethyltryptamine undergoes various chemical reactions, including:

    Oxidation: Diethyltryptamine can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert diethyltryptamine to its corresponding amine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Diethyltryptamine can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction may produce secondary amines.

Scientific Research Applications

Pharmacological Properties

N,N-Diethyltryptamine is a member of the tryptamine family, which includes other compounds like DMT and psilocybin. Its pharmacological profile suggests it acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor site, similar to other psychedelics. Studies indicate that DET may induce altered states of consciousness, hallucinations, and profound changes in perception and cognition.

Table 1: Comparison of Tryptamines

CompoundPrimary ActionKey Effects
This compound5-HT2A AgonistHallucinations, altered perception
N,N-Dimethyltryptamine5-HT2A AgonistIntense visual and auditory hallucinations
Psilocybin5-HT2A AgonistMystical experiences, emotional release

Therapeutic Potential

Recent studies suggest that psychedelics like DET may have therapeutic applications for various mental health conditions. Although specific research on DET is limited, parallels can be drawn from findings related to DMT and other psychedelics.

A. Treatment of Mood Disorders

Psychedelics have shown promise in treating mood disorders such as major depressive disorder and anxiety disorders. In a study involving DMT, patients reported significant reductions in depressive symptoms following treatment, suggesting that DET could exhibit similar effects due to its structural similarity to DMT .

B. Addiction Therapy

Psychedelics are being explored for their potential in addiction therapy. They may facilitate emotional breakthroughs and cognitive restructuring in individuals with substance use disorders. The neurobiological mechanisms underlying these effects are thought to involve increased neuroplasticity and enhanced emotional processing .

Neurobiological Effects

Research indicates that psychedelics can promote neurogenesis—the growth of new neurons—particularly in the hippocampus. This effect has been documented with DMT, which activates neural stem cells in the adult brain . While direct studies on DET's neurogenic effects are scarce, its pharmacological profile suggests it may similarly influence neuroplasticity.

Table 2: Neurobiological Effects of Psychedelics

CompoundNeurogenic EffectsMechanism of Action
N,N-DimethyltryptaminePromotes neurogenesisSigma-1 receptor activation
PsilocybinEnhances neuroplasticitySerotonin receptor modulation
This compoundPotentially similar effectsHypothesized serotonin receptor action

Notable Findings:

  • Neuroplasticity Enhancement: Similar compounds have demonstrated the ability to enhance synaptic connections and promote recovery after brain injuries.
  • Emotional Processing: Users report significant emotional releases during experiences with DET-like compounds, which could be beneficial in psychotherapy settings.

Mechanism of Action

The mechanism of action of diethyltryptamine is thought to involve serotonin receptor agonism. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered perception and consciousness. This mechanism is similar to other classic psychedelics like N,N-dimethyltryptamine. The molecular targets and pathways involved include the activation of serotonin receptors and subsequent modulation of neurotransmitter release .

Comparison with Similar Compounds

Tryptamine derivatives share a common indolethylamine structure but differ in their N-alkyl substitutions, which critically influence potency, duration, receptor affinity, and metabolic stability. Below is a detailed comparison of DET with key analogs:

Structural and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Lipophilicity (LogP)* Key References
N,N-Diethyltryptamine (DET) N,N-diethyl 216.328 ~2.1
N,N-Dimethyltryptamine (DMT) N,N-dimethyl 188.27 ~1.6
N,N-Dipropyltryptamine (DPT) N,N-dipropyl 244.38 ~3.0
N,N-Diisopropyltryptamine (DiPT) N,N-diisopropyl 244.38 ~3.2
5-MeO-DET 5-methoxy, N,N-diethyl 260.36 ~2.5

*Estimated LogP values based on alkyl chain length and substitutions. Longer alkyl chains (e.g., propyl, isopropyl) increase lipophilicity, enhancing blood-brain barrier penetration .

Pharmacological Effects

  • Receptor Affinity :

    • DET binds primarily to 5-HT₂A and 5-HT₂C receptors, similar to DMT and psilocin. However, its N,N-diethyl substitution reduces binding affinity compared to DMT (Ki for 5-HT₂A: DET ≈ 20 nM vs. DMT ≈ 15 nM) .
    • 5-MeO-DET , a 5-methoxy analog, shows enhanced 5-HT₁A affinity, altering its subjective effects toward anxiolysis rather than classic psychedelia .
  • Pyrogenic Effects: DET, DMT, and DPT raise body temperature in rabbits, with potency correlating with alkyl chain length: DMT > DET > DPT .
  • Duration of Action: DET’s effects last 2–4 hours when administered intravenously, shorter than DPT (~4–6 hours) but longer than DMT (~15–30 minutes) .

Behavioral and Subjective Effects

  • Animal Models: In rats trained to discriminate hallucinogens, DET fully substitutes for DMT and LSD, confirming shared serotonergic mechanisms. DiPT causes auditory distortions instead of visual effects, highlighting the role of N-substituents in modulating sensory pathways .
  • Human Studies: DET produces LSD-like hallucinations but with less emotional intensity than DMT. A 1966 study by Szara et al. noted that 0.7 mg/kg IV DET induced vivid closed-eye visuals but minimal anxiety compared to DMT . DPT is described as more dysphoric and physically intense than DET, possibly due to prolonged receptor activation .

Metabolic and Pharmacokinetic Profiles

  • Metabolism :

    • DET is primarily metabolized by hepatic CYP2D6 and MAO-A into inactive metabolites (e.g., N-deethylated products), similar to DMT. However, its diethyl groups slow degradation compared to DMT, extending its half-life .
    • DiPT and DPT are more resistant to MAO due to bulky N-substituents, leading to longer durations .
  • Bioavailability :

    • Oral bioavailability of DET is <10% due to first-pass metabolism, whereas inhalation or IV administration achieves ~50–70% bioavailability .

Clinical and Regulatory Status

  • Legal Status :

    • DET is classified as a Schedule I drug in the U.S. and similarly prohibited under UN psychotropic conventions. Analogues like 5-MeO-DET are often unscheduled but monitored as "research chemicals" .

Biological Activity

N,N-Diethyltryptamine (DET) is a lesser-known psychedelic compound structurally related to N,N-dimethyltryptamine (DMT). Despite its relative obscurity, DET has garnered interest for its potential biological activities, pharmacokinetics, and therapeutic implications. This article reviews the existing literature on the biological activity of DET, focusing on its pharmacological properties, mechanisms of action, and clinical studies.

Chemical Structure and Synthesis

This compound is an indole alkaloid derived from tryptamine, similar to other tryptamines like DMT. The synthesis of DET occurs through the alkylation of tryptamine with diethyl sulfate or other ethylating agents. The chemical structure can be represented as follows:

C13H18N2(Molecular Weight 218.30 g mol)\text{C}_{13}\text{H}_{18}\text{N}_{2}\quad (\text{Molecular Weight }218.30\text{ g mol})

Pharmacological Properties

Psychoactive Effects : DET is known to induce psychedelic effects similar to those of DMT, although its duration and intensity can vary. Clinical studies have shown that DET can produce profound alterations in perception, mood, and cognition.

Pharmacokinetics : A study on the pharmacokinetics of DET revealed that it has a rapid onset of action with a relatively short half-life. The compound is primarily metabolized by monoamine oxidase (MAO), which plays a crucial role in its clearance from the body.

Parameter Value
Half-life9-12 minutes
ClearanceRapid
MetabolismMAO-mediated

DET acts primarily as a serotonin receptor agonist, particularly at the 5-HT_2A receptor, which is implicated in the modulation of mood and perception. This mechanism is similar to that of other psychedelics, suggesting that DET may influence serotonergic pathways in the brain.

  • Receptor Binding : Research indicates that DET binds effectively to serotonin receptors, facilitating its psychoactive effects. Its affinity for these receptors may account for both its therapeutic potential and side effects.

Case Studies and Clinical Research

Several studies have explored the effects of DET in clinical settings:

  • Faillace et al. (1967) conducted a study administering intramuscular injections of DET to patients. The results indicated that doses produced significant alterations in consciousness without severe adverse effects .
  • Neuropharmacological Studies : A review highlighted that DET shares pharmacological properties with DMT but has distinct metabolic pathways and receptor interactions .
  • Therapeutic Potential : There is growing interest in the potential therapeutic applications of DET in treating anxiety and depression, similar to findings with other psychedelics .

Safety and Toxicity

Research indicates that DET has a favorable safety profile when used in controlled settings. Adverse effects are generally mild compared to other psychoactive substances; however, cardiovascular responses can be significant at higher doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity N,N-Diethyltryptamine (DET), and how can impurities be characterized?

  • Methodology : DET is synthesized via reductive amination between tryptamine and diethylamine derivatives. Key steps include acid-catalyzed condensation followed by sodium borohydride reduction. Impurities (e.g., unreacted intermediates or byproducts like monoethyltryptamine) are identified using HPLC-MS with electrospray ionization (ESI) . Gas chromatography (GC) paired with ion-trap mass spectrometry (IT-MS) further validates purity by detecting trace alkylamine residues .

Q. How can researchers differentiate DET from structurally similar tryptamines (e.g., DMT, 4-HO-DET) in analytical workflows?

  • Methodology : Employ orthogonal techniques:

  • Liquid Chromatography : Retention times and UV spectra (e.g., DET elutes later than DMT due to increased hydrophobicity from ethyl groups) .
  • Mass Spectrometry : Fragmentation patterns (e.g., DET exhibits a base peak at m/z 174 from α-cleavage of the ethyl groups, whereas DMT shows m/z 160) .
  • Infrared Spectroscopy : Distinct N-H stretching (3350 cm⁻¹) and indole ring vibrations (745 cm⁻¹) differentiate DET from 4-HO-DET .

Q. What validated protocols exist for quantifying DET in biological matrices (e.g., plasma, urine)?

  • Methodology : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C8/SCX) isolates DET from biological samples. Quantification via LC-MS/MS with deuterated internal standards (e.g., DET-d10) achieves limits of detection (LOD) <1 ng/mL .

Advanced Research Questions

Q. How do contradictory findings about DET’s serotonin receptor binding affinity (e.g., 5-HT2A vs. 5-HT1A) arise, and how can they be resolved?

  • Analysis : Discrepancies stem from assay conditions (e.g., radioligand competition vs. functional GTPγS binding assays). For example, DET’s 5-HT2A partial agonism (EC₅₀ = 120 nM) may conflict with older studies reporting antagonism due to differences in cell lines (CHO vs. HEK293) .
  • Resolution : Use in silico docking (e.g., homology modeling of 5-HT2A receptors) and site-directed mutagenesis to identify critical residues (e.g., D155 in TM3) influencing binding .

Q. What experimental designs minimize bias in preclinical studies evaluating DET’s neuropharmacological effects?

  • Guidelines : Follow NIH preclinical reporting standards (e.g., randomization, blinding, sample-size calculations) . For behavioral assays (e.g., head-twitch response in mice), include vehicle controls and cross-validate with positron emission tomography (PET) imaging of 5-HT2A receptor occupancy .
  • Data Interpretation : Apply Cochrane Collaboration frameworks for systematic reviews to assess risk of bias (e.g., selection bias in non-randomized studies) .

Q. How can researchers address conflicting data on DET’s metabolic stability across species?

  • Methodology : Compare in vitro hepatic microsomal assays (human vs. rodent CYP450 isoforms). For instance, human CYP2D6 oxidizes DET to 6-hydroxy-DET (t₁/₂ = 45 min), whereas rat CYP3A1 mediates N-deethylation (t₁/₂ = 22 min) . Use species-specific physiologically based pharmacokinetic (PBPK) models to extrapolate findings .

Q. Methodological Challenges and Solutions

Q. What statistical approaches are recommended for analyzing dose-response relationships in DET studies?

  • Approach : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For small sample sizes, apply Bayesian hierarchical models to reduce Type I errors .

Q. How can researchers ensure reproducibility in DET receptor binding assays?

  • Best Practices :

  • Standardize membrane preparation protocols (e.g., centrifugation speed, buffer pH).
  • Validate radioligands (e.g., [³H]ketanserin for 5-HT2A) with saturation binding (Kd ≤1 nM) .
  • Report negative controls (e.g., 5-HT2A knockout mice) to confirm specificity .

Properties

CAS No.

61-51-8

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

N,N-diethyl-2-(1H-indol-3-yl)ethanamine

InChI

InChI=1S/C14H20N2/c1-3-16(4-2)10-9-12-11-15-14-8-6-5-7-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

LSSUMOWDTKZHHT-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Canonical SMILES

CCN(CC)CCC1=CNC2=CC=CC=C21

Appearance

Solid powder

melting_point

169–171 °C

Key on ui other cas no.

61-51-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

20671-78-7 (oxalate[1:1])
63938-63-6 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N-diethyltryptamine
N,N-diethyltryptamine monohydrochloride
N,N-diethyltryptamine oxalate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N,N-Diethyltryptamine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N,N-Diethyltryptamine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N,N-Diethyltryptamine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N,N-Diethyltryptamine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N,N-Diethyltryptamine
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
Ethyl 1,3-dioxo-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-2-carboxylate
N,N-Diethyltryptamine

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